BenchChemオンラインストアへようこそ!

3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Physicochemical profiling Drug-likeness Synthetic intermediate selection

This compound is a dual-functionalized pyrroloquinazolin-9-one scaffold with orthogonal synthetic handles: C-3 bromine for nucleophilic displacement and cross-coupling, C-7 fluorine for electronic tuning without steric perturbation. Unlike des-bromo analog CAS 380638-36-8, it enables rapid library diversification from a single intermediate. With XLogP3 1.9 and TPSA 32.7 Ų, it occupies favorable drug-like space for fragment-based screening and cholinesterase-targeted SAR. Each batch analytically verified to ensure correct 7-fluoro regioisomer identity.

Molecular Formula C11H8BrFN2O
Molecular Weight 283.10 g/mol
Cat. No. B7906431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Molecular FormulaC11H8BrFN2O
Molecular Weight283.10 g/mol
Structural Identifiers
SMILESC1CN2C(=NC3=C(C2=O)C=C(C=C3)F)C1Br
InChIInChI=1S/C11H8BrFN2O/c12-8-3-4-15-10(8)14-9-2-1-6(13)5-7(9)11(15)16/h1-2,5,8H,3-4H2
InChIKeyOQROAOUEPXFPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one: Core Scaffold, Physicochemical Identity, and Comparator Landscape


3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one (CAS 642491-90-5) is a halogenated heterocyclic compound belonging to the deoxyvasicinone class of pyrrolo[2,1-b]quinazolin-9-one alkaloids . It possesses a molecular formula of C11H8BrFN2O and a molecular weight of 283.10 g/mol . The compound features a tricyclic core scaffold with a bromine atom at the C-3 position and a fluorine atom at the C-7 position of the aromatic ring . This specific substitution pattern distinguishes it from closely related analogs, including the des-bromo 7-fluoro derivative (CAS 380638-36-8), the 6-fluoro regioisomer (CAS 642491-89-2), the parent deoxyvasicinone (CAS 530-53-0), and the natural product vasicinone . The pyrrolo[2,1-b]quinazolin-9-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating cholinesterase inhibition, anti-inflammatory activity via COX-2/5-LOX dual inhibition, and topoisomerase I poisoning .

Why 3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one Cannot Be Replaced by a Generic Pyrroloquinazolinone Analog


Generic substitution within the pyrrolo[2,1-b]quinazolin-9-one class is inadvisable because independent lines of evidence demonstrate that both the position and identity of substituents on this scaffold exert non-interchangeable effects on physicochemical properties and biological activity. The C-3 bromine atom serves as a critical reactive handle enabling further derivatization via nucleophilic displacement or cross-coupling, a functionality entirely absent in the des-bromo analog (CAS 380638-36-8) . Meanwhile, studies on 7-aryl derivatives show that aryl ring substituent identity and position (meta vs. para vs. ortho) on the 7-position dramatically modulate AChE inhibitory potency across a >8-fold range (IC50 from 6.084 μM to >50 μM), establishing that the electronic character at C-7 is a key determinant of target engagement . The regioisomeric 6-fluoro analog (CAS 642491-89-2) presents a different electronic distribution across the aromatic ring, which, based on established quinazoline SAR, may alter binding interactions with biological targets . These structural differences translate into quantifiable property divergences (LogP, TPSA, molecular weight) that affect solubility, permeability, and synthetic tractability, making direct functional interchange impossible without experimental re-validation.

Quantitative Differentiation Evidence: 3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate 3-Bromo-7-fluoro Derivative from Des-Bromo and Parent Scaffolds

The target compound (MW 283.10 g/mol) carries a significantly higher molecular weight than the des-bromo 7-fluoro analog (MW 204.20 g/mol, CAS 380638-36-8) and the parent deoxyvasicinone (MW 184.19 g/mol, CAS 530-53-0), representing increases of 38.6% and 53.7%, respectively . The heavy atom count of 16 for the target compound substantiates this difference . The 3-bromo substituent additionally introduces a stereocenter (undefined atom stereocenter count = 1) absent in the parent scaffold, creating a chiral property dimension not present in simpler analogs .

Physicochemical profiling Drug-likeness Synthetic intermediate selection

Lipophilicity (XLogP3) and Topological Polar Surface Area Divergence Between 7-Fluoro and 6-Fluoro Regioisomers

The target compound (7-fluoro regioisomer, CAS 642491-90-5) has a computed XLogP3 of 1.9 and a TPSA of 32.7 Ų . The 6-fluoro regioisomer (CAS 642491-89-2), which shares the identical molecular formula (C11H8BrFN2O) and molecular weight (283.10 g/mol), represents the closest possible comparator . Although the 6-fluoro regioisomer has a reported molecular weight of 281.98 g/mol in some vendor listings, the identical formula predicts near-identical bulk properties, making spectroscopic and chromatographic differentiation essential . The fluorine position (C-7 para to the carbonyl vs. C-6 meta to the carbonyl) changes the electronic distribution across the quinazoline ring, which, based on class-level SAR from 7-aryl derivative studies, may influence target binding .

Lipophilicity Permeability Regioisomer differentiation

C-3 Bromine as a Synthetic Derivatization Handle: Functional Distinction from the Des-Bromo Analog

The C-3 bromine atom in the target compound provides a reactive site for nucleophilic substitution (SN2) and transition metal-catalyzed cross-coupling reactions, enabling further molecular diversification . This contrasts with the des-bromo 7-fluoro analog (CAS 380638-36-8), which lacks this functional handle entirely. The synthetic utility of brominated deoxyvasicinone intermediates is well-established: monobromo-deoxyvasicinone has been employed as a key intermediate for acetoxy exchange followed by hydrolysis to afford vasicinone, demonstrating the synthetic value of the C-Br bond . The target compound thus combines this established C-3 reactivity with the electronic modulation provided by the C-7 fluorine, creating a dual-functionalizable scaffold not available in simpler analogs.

Synthetic intermediate Cross-coupling Derivatization handle

Class-Level Cholinesterase Inhibition SAR Confirms the C-7 Position as a Critical Potency Determinant

A 2025 study by Turgunov et al. evaluated 28 novel 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives for AChE and BChE inhibition using Ellman's method . The data demonstrate that substituents on the 7-aryl ring profoundly affect potency: the most active compound (3k, 7-(3-chloro-4-fluorophenyl) derivative) exhibited an AChE IC50 of 6.084 ± 0.26 μM and BChE IC50 of 29.01 ± 0.74 μM, while unsubstituted or unfavorably substituted analogs showed IC50 > 50 μM (no significant inhibition) . The meta-substitution position was identified as optimal for activity, followed by para- and ortho-substitution . This class-level SAR establishes that electronic and steric properties at the C-7 position are key drivers of target engagement, providing a rational basis for the potential differentiated activity of the 7-fluoro-substituted target compound.

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

Commercial Purity Specifications and Vendor Availability: Target Compound vs. Non-Halogenated Scaffolds

The target compound is commercially available from multiple reputable suppliers with defined purity specifications: Fluorochem (98% purity, catalog F743155), AKSci (95% minimum purity, catalog 0104DA), and Leyan (98% purity, catalog 1419914) . In contrast, the parent scaffold deoxyvasicinone (CAS 530-53-0) and the natural product vasicinone are primarily available as natural product isolates with variable purity and limited batch-to-batch consistency . The availability of the target compound as a synthetic product with ISO-certified quality systems (as stated by MolCore) provides batch-to-batch reproducibility for research use .

Procurement Purity specification Vendor comparison

Recommended Application Scenarios for 3-Bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization of Cholinesterase Inhibitors for Neurodegenerative Disease

The class-level SAR from Turgunov et al. (2025) establishes that the 7-position of the pyrrolo[2,1-b]quinazolin-9-one scaffold is a critical potency determinant for AChE inhibition, with IC50 values spanning >8-fold depending on aryl substitution . The target compound, bearing a 7-fluoro substituent, occupies a distinct electronic space within this SAR landscape. Medicinal chemistry teams pursuing cholinesterase-targeted programs for Alzheimer's disease should prioritize this compound as a fragment-sized starting point with pre-installed electronic modulation at the validated C-7 locus, avoiding the need for late-stage fluorination of the parent scaffold.

Synthetic Chemistry: Dual-Functionalizable Building Block for Parallel Library Synthesis

The target compound offers two chemically distinct synthetic handles: a C-3 bromine amenable to nucleophilic displacement (e.g., SN2 with amines, alkoxides) and palladium-catalyzed cross-coupling, and a C-7 fluorine providing electronic tuning without additional steric bulk . This dual functionality is absent in the des-bromo 7-fluoro analog (CAS 380638-36-8), which can only be derivatized through the aromatic ring . Library synthesis programs requiring rapid diversification of the pyrroloquinazolinone scaffold from a common intermediate should select this compound over the des-bromo analog to maximize the accessible chemical space from a single building block.

Analytical Chemistry and Assay Development: Regioisomer-Controlled Reference Standard

The 7-fluoro regioisomer (CAS 642491-90-5) is structurally distinct from its 6-fluoro counterpart (CAS 642491-89-2), with identical molecular formula but different fluorine placement . For bioassay development and SAR studies requiring precise regioisomeric control, procurement of the correct CAS number with verified analytical purity (≥95% by AKSci, ≥98% by Fluorochem and Leyan) ensures the intended 7-fluoro substitution pattern . This compound can serve as an authentic reference standard for HPLC method development aimed at resolving regioisomeric mixtures in reaction product streams.

Physicochemical Property Benchmarking: Halogenated Pyrroloquinazolinone Probe for Permeability and Metabolic Stability Studies

With a computed XLogP3 of 1.9 and TPSA of 32.7 Ų, the target compound resides within favorable drug-like physicochemical space . The combination of a lipophilic bromine (contributing to LogP) and a metabolically resistant fluorine (reducing CYP-mediated oxidation liability) makes this compound a suitable probe for benchmarking the impact of dual halogenation on membrane permeability, metabolic stability, and plasma protein binding within the pyrroloquinazolinone series, relative to non-halogenated controls such as deoxyvasicinone.

Quote Request

Request a Quote for 3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.